molecular formula C9H17NO2 B8731645 2,2-diethoxy-N-(2-propynyl)ethylamine

2,2-diethoxy-N-(2-propynyl)ethylamine

Cat. No.: B8731645
M. Wt: 171.24 g/mol
InChI Key: VKLLUHZDLKIAJF-UHFFFAOYSA-N
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Description

2,2-Diethoxy-N-(2-propynyl)ethylamine is an ethylamine derivative characterized by two ethoxy groups at the C2 position and a propargyl (2-propynyl) substituent on the nitrogen atom. Its molecular structure combines the electron-donating ethoxy groups with the reactive terminal alkyne moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H17NO2/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9-10H,5-8H2,2-3H3

InChI Key

VKLLUHZDLKIAJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC#C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among 2,2-diethoxy-N-(2-propynyl)ethylamine and related ethylamine derivatives:

Compound Name Substituents on N Substituents on C2 Molecular Formula Key Features Reference ID
This compound 2-Propynyl Diethoxy C9H19NO2 Terminal alkyne, electron-rich ethoxy -
N,N-Diethyl-2-[2-methoxy-6-(2-propen-1-yl)phenoxy]ethanamine Diethyl Methoxy, allylphenoxy C16H25NO2 Aromatic ether, allyl group
2-(2-Pyridyloxy)ethyl(dimethyl)amine Dimethyl Pyridyloxy C9H14N2O Pyridine ring, polarizable N-heterocycle
N-[2-(Benzhydryloxy)ethyl]-N,N-dimethylamine Dimethyl Benzhydryloxy C17H21NO Bulky aromatic substituent
[2-(2-Aminoethoxy)ethyl]diethylamine Diethyl Aminoethoxy C8H20N2O Amino-ethoxy chain, hydrophilic

Key Observations :

  • The propargyl group introduces alkyne reactivity (e.g., click chemistry applications), unlike the allyl or benzhydryloxy groups in other compounds .

Reactivity Differences :

  • Ethoxy groups may reduce hydrolysis susceptibility compared to methoxy substituents, as seen in N,N-diethyl-2-methoxyethylamine derivatives .
Physicochemical Properties
Property This compound 2-(2-Pyridyloxy)ethyl(dimethyl)amine [2-(2-Aminoethoxy)ethyl]diethylamine
Molecular Weight ~173.25 g/mol 166.22 g/mol 160.26 g/mol
Polarity Moderate (ethoxy groups) High (pyridyloxy) High (aminoethoxy)
Solubility Likely soluble in polar aprotic solvents Soluble in water, ethanol Water-soluble
Boiling Point Estimated 200–220°C 245°C (literature) 180–190°C

Notes: The diethoxy groups increase hydrophobicity compared to aminoethoxy or pyridyloxy analogs .

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